2-[Hydroxy(diphenyl)methyl]-N-methylbenzene-1-carboximidato
Overview
Description
2-[Hydroxy(diphenyl)methyl]-N-methylbenzene-1-carboximidato is a complex organic compound with a unique structure that includes a hydroxy group, diphenylmethyl group, and a carboximidato group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxy(diphenyl)methyl]-N-methylbenzene-1-carboximidato typically involves the reaction of diphenylmethanol with N-methylbenzene-1-carboximidate under specific conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[Hydroxy(diphenyl)methyl]-N-methylbenzene-1-carboximidato undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
2-[Hydroxy(diphenyl)methyl]-N-methylbenzene-1-carboximidato has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[Hydroxy(diphenyl)methyl]-N-methylbenzene-1-carboximidato exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can influence the compound’s biological activity and its ability to modulate various pathways .
Comparison with Similar Compounds
Similar Compounds
Diphenylmethanol: Shares the diphenylmethyl group but lacks the carboximidato group.
N-methylbenzene-1-carboximidate: Contains the carboximidato group but lacks the diphenylmethyl group.
Benzhydrol: Similar structure but without the N-methyl and carboximidato groups.
Uniqueness
2-[Hydroxy(diphenyl)methyl]-N-methylbenzene-1-carboximidato is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[hydroxy(diphenyl)methyl]-N-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-22-20(23)18-14-8-9-15-19(18)21(24,16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15,24H,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBRBMQRSQILCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40946478 | |
Record name | 2-[Hydroxy(diphenyl)methyl]-N-methylbenzene-1-carboximidato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40946478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23659-57-6 | |
Record name | NSC79443 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79443 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC77534 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77534 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[Hydroxy(diphenyl)methyl]-N-methylbenzene-1-carboximidato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40946478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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